2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel compounds similar to the one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound can be described by its InChI code: 1S/C18H22N2O4/c21-13-15-10-16(22)18(23)17(24-15)12-20-8-6-19(7-9-20)11-14-4-2-1-3-5-14/h1-5,10,17,21H,6-9,11-13H2 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study by Mandala et al. (2013) reports the synthesis of novel compounds similar to 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one. These compounds demonstrated significant antibacterial and antifungal activities, suggesting potential applications in addressing microbial infections (Mandala et al., 2013).
Anticoccidial and Antimicrobial Properties
- Georgiadis (1976) synthesized compounds with structures related to 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, revealing strong anticoccidial and antimicrobial properties. This suggests potential uses in veterinary medicine and infection control (Georgiadis, 1976).
Anticancer Applications
- In research by Minegishi et al. (2015), compounds structurally similar to the chemical showed promising antiproliferative activity against human cancer cells. This indicates potential applications in cancer research and therapy (Minegishi et al., 2015).
Synthesis and Characterization
- Rai et al. (2009) focused on the synthesis and characterization of compounds closely related to 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one. This kind of research is crucial for understanding the properties and potential applications of such compounds (Rai et al., 2009).
Drug Development
- Research by Mano et al. (2004) and Ikemoto et al. (2005) on compounds structurally related to 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one shows their potential in drug development, especially as inhibitors in various therapeutic areas (Mano et al., 2004), (Ikemoto et al., 2005).
Hypoglycemic Activity
- Liu et al. (2008) studied compounds similar to 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, which showed promising hypoglycemic activity. This suggests potential applications in the treatment of diabetes (Liu et al., 2008).
Novel Synthesis Methods
- Several studies, including those by Beduerftig et al. (2001) and Shandala et al. (1984), have developed novel synthesis methods for compounds structurally similar to 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, indicating a broad interest in their synthesis and potential applications (Beduerftig et al., 2001), (Shandala et al., 1984).
Propriétés
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-20-7-5-6-10-22(20)18-30-25-19-29-23(15-24(25)28)17-27-13-11-26(12-14-27)16-21-8-3-2-4-9-21/h2-10,15,19H,11-14,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSMJKUXFPEFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.